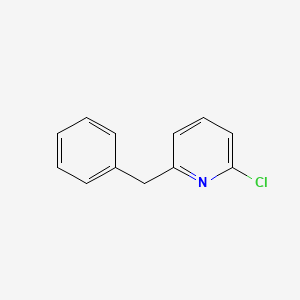

2-Benzyl-6-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Benzyl-6-chloropyridine” is a chemical compound with the linear formula C12H10N1Cl1 . It is a solid substance and appears as a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of “2-Benzyl-6-chloropyridine” has been discussed in a few papers . One method involves the use of 2-benzyloxypyridine, which delivers the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also included .

Molecular Structure Analysis

The molecular structure of “2-Benzyl-6-chloropyridine” can be represented by the SMILES string ClC1=NC(CC2=CC=CC=C2)=CC=C1 . The InChI key for this compound is DQRSGDVQDDLJGP-UHFFFAOYSA-N .

Chemical Reactions Analysis

“2-Benzyl-6-chloropyridine” has been used as a reagent in the synthesis of benzyl ethers and esters . It releases an electrophilic benzyl species upon warming, which has been applied to the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Physical And Chemical Properties Analysis

“2-Benzyl-6-chloropyridine” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Properties

- Antimicrobial Activity: 2-Benzyl-6-chloropyridine derivatives demonstrate significant antimicrobial properties. For instance, substituted benzylsulfanyl pyridine-2-carboxamides, synthesized from 4-chloropyridine-2-carboxylic acid, exhibit anti-tuberculosis activity against various mycobacterial strains, including multidrug-resistant strains of M. tuberculosis (Klimešová et al., 2012). Similarly, compounds synthesized from 2-chloropyridine-3-carboxylic acid show antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Alzheimer's Disease Treatment

- Potential in Alzheimer's Therapy: 6-Chloro-pyridonepezils, which are chloropyridine-donepezil hybrids, show promise as cholinesterase inhibitors, potentially useful in the treatment of Alzheimer's disease. These compounds, synthesized from 2,6-dichloropyridine, demonstrate potent inhibitory activity against human acetylcholinesterase (hAChE) (Samadi et al., 2013).

Photodegradation and Environmental Impact

- Environmental Impact Study: Studies on the photodegradation of 2-chloropyridine in aqueous solutions are crucial for understanding its environmental impact. Research indicates that the genotoxicity of photolytically treated 2-chloropyridine aqueous solution fluctuates during treatment, with implications for water pollution and human health (Skoutelis et al., 2017).

Pharmaceutical Process Development

- Pharmaceutical Manufacturing: The compound is also involved in the development of pharmaceutical processes, such as in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, showcasing the versatility of 2-Benzyl-6-chloropyridine derivatives in drug development (Andersen et al., 2013).

Safety And Hazards

“2-Benzyl-6-chloropyridine” is classified as a combustible solid . It is also classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The safety information includes pictograms GHS07 and GHS09, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) .

Eigenschaften

IUPAC Name |

2-benzyl-6-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRSGDVQDDLJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-6-chloropyridine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)

![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)

![7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2650433.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)